Home > Products > Screening Compounds P48172 > 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine
3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine - 745827-01-4

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-3418228
CAS Number: 745827-01-4
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound belonging to the class of triazolo-pyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a triazole ring fused with a pyridine structure, along with a chlorophenyl and a methylbenzyl substituent. The unique structural attributes contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a substituted triazolo-pyridine. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of the ring. Triazolo-pyridines have been extensively studied for their roles in various biological processes and their potential as drug candidates in treating conditions such as cancer and infectious diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods, often involving the reaction of hydrazines with appropriate aromatic aldehydes. A common approach includes:

  1. Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde and 3-methylbenzylamine.
  2. Formation of Hydrazone: Reaction between the aldehyde and hydrazine hydrate forms an intermediate hydrazone.
  3. Cyclization: The hydrazone undergoes cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the final triazolo-pyridine structure.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

This method has been noted for its efficiency and ability to produce derivatives with varied substituents on the triazole and pyridine rings, allowing for further exploration of structure-activity relationships.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine consists of:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Substituents: A chlorine atom attached to the phenyl group at position 2 and a methylbenzyl group at position 6.

The compound's molecular formula can be expressed as C16H15ClN4C_{16}H_{15}ClN_4, with a molecular weight of approximately 300.77 g/mol. The structural characteristics influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine can include:

  • Nucleophilic Substitution: The chlorine atom on the phenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings may participate in electrophilic substitution reactions due to their electron-rich nature.
  • Hydrogen Bonding Interactions: The nitrogen atoms in the triazole and pyridine rings can engage in hydrogen bonding with various biological macromolecules, influencing its pharmacological activity.

These reactions are critical for modifying the compound to enhance its therapeutic efficacy or selectivity.

Mechanism of Action

Process and Data

The mechanism of action of 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine involves:

  1. Target Binding: The compound likely interacts with specific biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonds, π-π stacking).
  2. Inhibition or Activation: Depending on the target, it may inhibit or activate signaling pathways that lead to desired therapeutic effects (e.g., anti-cancer activity).
  3. Cellular Uptake: Its lipophilic nature may facilitate cellular uptake through passive diffusion across cell membranes.

Understanding these mechanisms is essential for optimizing the compound's pharmacological profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Melting Point: Specific melting point data would need to be determined experimentally but is generally expected to fall within typical ranges for similar compounds.
  • Stability: Stability can vary based on environmental conditions (e.g., light exposure, temperature).

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its biological activity.
  • Biochemical Research: Useful in studies investigating enzyme inhibition or receptor modulation.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing other complex molecules or drug candidates.

This compound exemplifies the versatility of triazolo-pyridines in medicinal chemistry and their significance in developing new therapeutic agents.

Introduction to Triazolopyridine-Based Pharmacophores

Structural Significance of the [1,2,4]Triazolo[4,3-a]Pyridine Core in Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged nitrogen-rich bicyclic heterocycle featuring a fused triazole and pyridine ring. This architecture imparts unique physicochemical properties critical for drug design:

  • Enhanced Dipole Moment (~4.22 Debye): Exceeds pyridine (2.22 D) and pyrimidine (2.33 D), facilitating stronger target binding via dipole-dipole interactions and improved π-π stacking with aromatic residues in enzyme binding pockets [5].
  • Balanced Lipophilicity: The core exhibits moderate logP values (~0.26–0.84), enabling optimal membrane permeability while retaining aqueous solubility—addressing a key challenge in CNS and anticancer agent development [5] [9].
  • Dual Hydrogen-Bonding Capacity: The triazole nitrogen (N2, N4) and pyridinic nitrogen serve as hydrogen bond acceptors, while C3-H acts as a weak donor. This allows versatile interactions with biological targets, as demonstrated in kinase and protease inhibitors [7] [9].
  • Metabolic Resilience: The triazole ring resists oxidative metabolism, improving pharmacokinetic profiles compared to imidazole analogs. This property is exploited in antimalarial candidates like 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC₅₀ = 4.98 µM against Plasmodium falciparum) [3].

Table 1: Key Physicochemical Properties of [1,2,4]Triazolo[4,3-a]Pyridine vs. Related Heterocycles

HeterocycleDipole Moment (D)cLogPH-Bond AcceptorsTPSA (Ų)
[1,2,4]Triazolo[4,3-a]pyridine4.220.26–0.843–4~40–60
Pyridine2.220.84112.9
1,2,4-Triazole1.85-0.51241.6
Imidazo[1,2-b]pyridazine3.981.25341.6

Data consolidated from [5] [9]

Role of Substituent Diversity in Bioactivity: 2-Chlorophenyl and 3-Methylbenzyl Moieties

Strategic decoration of the triazolopyridine core at C3 and C6 positions profoundly modulates target affinity and selectivity:

  • C3 2-Chlorophenyl Group:
  • Steric and Electronic Effects: The ortho-chlorine atom induces torsional restriction, forcing the phenyl ring perpendicular to the triazolopyridine plane. This enhances selectivity for sterically constrained pockets (e.g., SMO protein’s cysteine-rich domain) [4] [8].
  • Electron-Withdrawing Influence: Lowers the LUMO energy (-1.92 eV), facilitating charge-transfer interactions with electron-rich residues. Molecular modeling confirms this moiety’s critical role in competitive binding to falcipain-2’s active site [3] [8].
  • C6 3-Methylbenzyl Group:
  • Hydrophobic Envelope Extension: The 3-methylbenzyl moiety (logP contribution: +2.1) enhances van der Waals contacts with hydrophobic subpockets. In SMO inhibitors, analogs lacking this group show 8-fold reduced potency against SMOD473H mutants [4] [10].
  • Conformational Flexibility: The methylene linker allows adaptive positioning of the meta-methylphenyl group to maximize steric complementarity. This flexibility is critical in HDAC8 inhibitors where the benzyl group occupies the hydrophobic channel [1].
  • Synergistic Effects:
  • Combined substituents create a "molecular clamp": The 2-chlorophenyl anchors the core via halogen bonding, while the 3-methylbenzyl extends into adjacent lipophilic regions. This synergy is evident in compound A11 (3-phenyl-triazolopyridine derivative), which inhibits SMOWT and SMOD473H with IC₅₀ values of 0.27 µM and 0.84 µM, respectively [4].

Table 2: Impact of Substituents on Triazolopyridine Bioactivity

Substituent PositionChemical GroupKey ContributionsExemplar Bioactivity
C32-Chlorophenyl- Ortho-chlorine enables halogen bonding - Induces planarity distortion - Electron-withdrawing effect40-fold ↑ SMO binding affinity vs. unsubstituted analog [4] [8]
C63-Methylbenzyl- Meta-methyl enhances lipophilicity (ΔlogP +0.8) - Benzyl linker allows conformational adjustment7H-Triazolo[3,4-b][1,3,4]thiadiazines show MIC = 2 µg/mL against S. aureus [7] [10]
C6Trifluoromethoxy- Strong electron withdrawal - Metabolic stability (resists CYP450 oxidation)Antimalarial IC₅₀ = 4.98 µM (vs. >20 µM for methoxy analog) [3] [10]

Historical Context: Evolution of Triazolopyridine Derivatives in Drug Discovery

The therapeutic exploration of triazolopyridines has evolved through distinct phases:

  • Early Applications (1970s–2000s): Initial derivatives focused on CNS disorders, leveraging the core’s ability to cross the blood-brain barrier. Minaprine (3-amino-pyridazine derivative) exemplified this era but was withdrawn due to convulsant side effects. Research shifted toward peripheral targets to mitigate CNS toxicity [5] [6].
  • Antimicrobial Breakthroughs (2010s): Sulfonamide-appended triazolopyridines emerged as potent antiprotozoal agents. The 2020 discovery of 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM against P. falciparum) validated falcipain-2 targeting via covalent hemithioketal formation, mimicking natural inhibitor E64 [3].
  • Oncology Focus (2020s–Present): Rational design produced SMO inhibitors for colorectal carcinoma (CRC). Compound A11 (3-phenyl-triazolopyridine) outcompetes Vismodegib by exploiting a unique subpocket in SMO’s transmembrane domain, reducing CRC cell proliferation at nanomolar concentrations [4]. Concurrently, non-hydroxamate HDAC8 inhibitors like benzyl-triazolopyridines demonstrated anti-proliferative effects via tubulin polymerization disruption [1] [2].
  • Synthetic Advancements: Early routes relied on low-yielding cyclizations (e.g., hydrazinylpyridine + chloroethynyl precursors, ≤35% yield). Modern microwave-assisted Ugi-Zhu/aza-Diels-Alder sequences enable complex polyheterocycles (e.g., triazolyl-pyrrolo[3,4-b]pyridin-5-ones) in fewer steps (28% overall yield) [9].

Table 3: Key Milestones in Triazolopyridine Drug Discovery

EraTherapeutic AreaKey Compound/ScaffoldAchievement/Limitation
1970s–1990sCNS DisordersMinaprine (3-aminopyridazine)First triazolopyridine-like antidepressant; withdrawn due to convulsions (1996) [5]
2010sAntimalarials6/8-Sulfonamido-triazolopyridinesFP-2 inhibition (IC₅₀ 2.24–4.98 µM); overcame chloroquine resistance [3]
2020sOncology3-Phenyl-SMO inhibitors (e.g., A11)SMOWT IC₅₀ = 0.27 µM; efficacy in CRC models [4]
2020sEpigeneticsSubstituted benzyl-triazolopyridinesNon-hydroxamate HDAC8 inhibitors; avoided metabolic instability of hydroxamates [1]

Properties

CAS Number

745827-01-4

Product Name

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3-(2-chlorophenyl)-6-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C20H16ClN3

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C20H16ClN3/c1-14-5-4-6-15(11-14)12-16-9-10-19-22-23-20(24(19)13-16)17-7-2-3-8-18(17)21/h2-11,13H,12H2,1H3

InChI Key

SAQTVKSGPUVANY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.